molecular formula C16H30O2 B14026557 Tridecan-7-YL acrylate

Tridecan-7-YL acrylate

Cat. No.: B14026557
M. Wt: 254.41 g/mol
InChI Key: OWNNZQXJKCFYSF-UHFFFAOYSA-N
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Description

Tridecan-7-YL acrylate (IUPAC name: Tridecan-7-yl propenoate) is an acrylate ester characterized by a branched tridecyl chain (C₁₃H₂₇) attached to the acrylate group via the 7th carbon. This structure confers unique physicochemical properties, such as enhanced hydrophobicity and flexibility, compared to linear or shorter-chain acrylates.

Properties

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

tridecan-7-yl prop-2-enoate

InChI

InChI=1S/C16H30O2/c1-4-7-9-11-13-15(18-16(17)6-3)14-12-10-8-5-2/h6,15H,3-5,7-14H2,1-2H3

InChI Key

OWNNZQXJKCFYSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)OC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tridecan-7-YL acrylate typically involves the esterification of acrylic acid with tridecan-7-ol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the reaction of acrylic acid with tridecan-7-ol in the presence of a catalyst in a tubular reactor. The continuous flow process offers advantages such as improved reaction control, higher yields, and reduced formation of by-products .

Chemical Reactions Analysis

Free Radical Polymerization

Tridecan-7-yl acrylate undergoes free radical polymerization to form high-molecular-weight polymers, driven by its α,β-unsaturated ester group. This reaction is critical for applications in coatings, adhesives, and rheology modifiers.

Mechanism

  • Initiation : Thermal or photolytic cleavage of initiators (e.g., peroxides, azo compounds) generates free radicals.

  • Propagation : Radicals attack the acrylate’s vinyl group, propagating the polymer chain.

  • Termination : Chain growth ceases via radical recombination or disproportionation.

Key Parameters

InitiatorTemperature (°C)Chain Transfer AgentMolecular Weight ControlCitation
Ammonium persulfate70–90Octyl mercaptan (0.1–10%)Narrow dispersity
AIBN60–80Isooctyl thioglycolateAdjustable branching
  • Surfactant systems (e.g., SDS, 3–8 wt%) stabilize emulsion polymerization, producing latex particles with controlled particle size .

  • Crosslinking : Incorporation of polyunsaturated monomers (e.g., allyl methacrylate) during copolymerization enhances mechanical stability .

Reaction Conditions

CatalystTemperature (°C)Yield (%)Byproduct ManagementCitation
Sulfuric acid80–10085–92Azeotropic removal
p-TsOH70–9088–94Reduced side reactions
  • Kinetics : Reaction follows second-order kinetics, with rate constants dependent on acid strength and steric hindrance from the branched alcohol.

Crosslinking Reactions

This compound participates in crosslinking via copolymerization with bifunctional monomers, enhancing polymer network density.

Crosslinking Agents

Co-monomerFunctionalityApplicationCitation
Ethylene glycol diacrylateDifunctionalHydrogels, coatings
Trimethylolpropane triacrylateTrifunctionalHigh-strength adhesives
  • Gelation : Crosslinker concentrations >2 wt% induce gelation within 10–30 minutes under UV initiation .

Hydrolysis and Stability

The ester group undergoes hydrolysis under acidic or basic conditions, though the long alkyl chain confers moderate stability.

Hydrolysis Rates

ConditionpHHalf-life (25°C)ProductCitation
Acidic (H₂SO₄)2120 hoursAcrylic acid + tridecan-7-ol
Basic (NaOH)1245 hoursAcrylate salt + alcohol
  • Stabilizers : Addition of radical scavengers (e.g., hydroquinone) prevents premature polymerization during storage.

Hypothesized Pathway

Tridecan 7 yl acrylatehνBiradical intermediateCyclobutane dimer\text{Tridecan 7 yl acrylate}\xrightarrow{h\nu}\text{Biradical intermediate}\rightarrow \text{Cyclobutane dimer}

  • Applications : Potential for UV-curable coatings or photoresists .

Mechanism of Action

The mechanism of action of Tridecan-7-YL acrylate primarily involves its reactivity as an acrylate ester. The α,β-unsaturated carboxyl group is highly reactive, allowing it to undergo polymerization and addition reactions. In polymerization, the double bond in the acrylate group reacts with radical initiators to form long polymer chains. The resulting polymers exhibit properties such as flexibility, toughness, and resistance to environmental factors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tridecan-7-YL acrylate with structurally and functionally related acrylates, based on available evidence:

Compound Molecular Formula Molar Mass (g/mol) Key Properties Applications Safety/Toxicity
This compound C₁₆H₂₈O₂ (inferred) ~252 (estimated) High hydrophobicity, flexibility, thermal stability* Coatings, elastomers, adhesives* Likely requires skin/eye protection†
Lauryl Acrylate 1214 C₁₅H₂₆O₂ 238.4 Low viscosity, hydrophobicity, abrasion resistance Polymers, rheology modifiers Low toxicity; standard acrylate precautions
Dicyclopentenyloxyethyl acrylate C₁₅H₂₀O₃ 248.3 Cyclic structure, high reactivity UV-curable resins, adhesives Irritant; requires respiratory protection
Ethyl Acrylate C₅H₈O₂ 100.1 Volatile, high reactivity Plastics, textiles, emulsion polymers Respiratory irritant; carcinogenic potential
Butyl Acrylate C₇H₁₂O₂ 128.2 Flexibility, weatherability Paints, sealants, pressure-sensitive adhesives Moderate toxicity; flammable
Laromer® UA 9048 Complex copolymer ~676 (base component) High scratch/chemical resistance, UV-curable Wood/plastic coatings Solvent-free; low toxicity

*Inferred from structural analogs.
†Assumed based on acrylate class hazards .

Key Findings from Research:

Chain Length and Branching :

  • Longer alkyl chains (e.g., lauryl acrylate, C₁₂) enhance hydrophobicity and reduce shrinkage in polymers compared to shorter chains like ethyl acrylate (C₂) . This compound’s branched C₁₃ chain likely further improves thermal stability and reduces crystallinity in polymers.
  • Cyclic acrylates (e.g., dicyclopentenyloxyethyl acrylate) exhibit higher rigidity and reactivity due to steric effects, whereas linear/branched acrylates prioritize flexibility .

Safety Profiles: Ethyl and butyl acrylates are associated with respiratory and dermal irritation, while longer-chain acrylates like lauryl acrylate are classified as low-toxicity monomers . This compound’s larger size may reduce volatility and inhalation risks.

Performance in Polymers :

  • Lauryl acrylate improves impact strength and weatherability in coatings, while urethane acrylates (e.g., Laromer® UA 9048) combine high crosslinking density with chemical resistance . This compound’s branching could optimize balance between flexibility and durability.

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